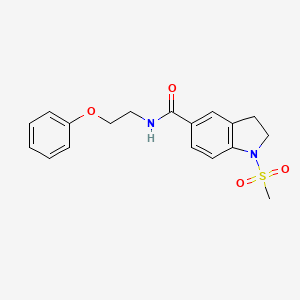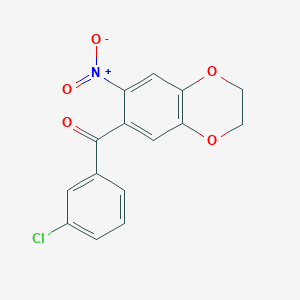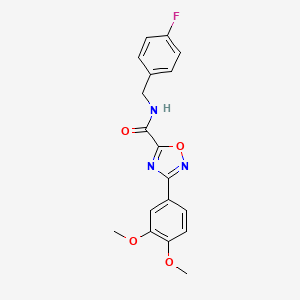
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Methoxyphenyl group attachment: The final step involves the reaction of the intermediate with 3-methoxyphenyl isocyanate to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or treatments.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a different position of the methoxy group.
N-(2,4-dichlorobenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a methyl group instead of a methoxy group.
N-(2,4-dichlorobenzyl)-3-(3-hydroxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-(2,4-dichlorobenzyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific combination of the dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13Cl2N3O3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-13-4-2-3-10(7-13)15-21-17(25-22-15)16(23)20-9-11-5-6-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,23) |
InChI Key |
MKYMPGRUDOJTMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11072145.png)
![N-(2-hydroxyethyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11072148.png)
![3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B11072150.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11072154.png)
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11072163.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11072167.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11072173.png)


![1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B11072182.png)
![Benzyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11072203.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11072218.png)
